Methyl 2-(oxetan-3-yl)acetate
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Overview
Description
Methyl 2-(oxetan-3-yl)acetate is an organic compound featuring an oxetane ring, a four-membered cyclic ether, attached to an acetate group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(oxetan-3-yl)acetate can be synthesized through several methods. One common approach involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one is reacted with methyl 2-(dimethoxyphosphoryl)acetate in the presence of a base such as sodium hydride in dry tetrahydrofuran (THF). This reaction yields methyl 2-(oxetan-3-ylidene)acetate, which can be further treated with various amines to produce the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(oxetan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
Methyl 2-(oxetan-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It is a precursor in the synthesis of various medicinal compounds, including antiviral and anticancer agents.
Industry: this compound is used in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism by which methyl 2-(oxetan-3-yl)acetate exerts its effects involves the reactivity of the oxetane ring. The strained four-membered ring is prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Methyl 2-(azetidin-3-yl)acetate: Contains an azetidine ring instead of an oxetane ring.
Methyl 2-(tetrahydrofuran-3-yl)acetate: Features a tetrahydrofuran ring, a five-membered cyclic ether.
Uniqueness: Methyl 2-(oxetan-3-yl)acetate is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other cyclic ethers. The oxetane ring’s strain makes it more reactive in ring-opening reactions, providing a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
methyl 2-(oxetan-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)2-5-3-9-4-5/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAXOLXQNVHXOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717606 |
Source
|
Record name | Methyl (oxetan-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217800-69-5 |
Source
|
Record name | Methyl (oxetan-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-oxetaneacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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